N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE
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Overview
Description
N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE is a compound that belongs to the class of isoindoline derivatives.
Preparation Methods
The synthesis of N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides.
Scientific Research Applications
N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE can be compared with other isoindoline derivatives such as:
- N-(1,3-DIOXOISOINDOLIN-2-YL)-2-(2-METHYL-4-OXOQUINAZOLIN-3(4H)-YL)ACETAMIDE
- N-(1,3-DIOXOISOINDOLIN-2-YL)THIOPHENE-2-CARBOXAMIDE These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
N-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12(21)19(15-9-5-6-10-16(15)24-2)11-20-17(22)13-7-3-4-8-14(13)18(20)23/h5-6,9-10,13-14H,3-4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDQHOKVDCOGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2CCCCC2C1=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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